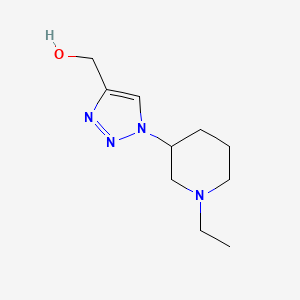

(1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Description

Properties

IUPAC Name |

[1-(1-ethylpiperidin-3-yl)triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O/c1-2-13-5-3-4-10(7-13)14-6-9(8-15)11-12-14/h6,10,15H,2-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRCCRROZOHHAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)N2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals.

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to different therapeutic effects.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biochemical reactions.

Biological Activity

(1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a compound featuring a triazole ring and a piperidine moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, biochemical interactions, and therapeutic applications.

Chemical Structure

The compound can be represented by the following molecular formula:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₈N₄O |

| Molecular Weight | 210.29 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in neurotransmitter metabolism. For instance, the piperidine moiety interacts with monoamine oxidase, influencing neurotransmitter levels and signaling pathways .

- Signal Transduction Modulation : It affects cellular signaling pathways by interacting with proteins that are crucial for signal transduction. This modulation can alter gene expression and cellular responses .

- Ubiquitin Ligase Interaction : The compound has potential as a cereblon E3 ubiquitin ligase modulator. This interaction may lead to targeted protein degradation, which is significant in cancer therapy .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties through the inhibition of tumor necrosis factor-alpha (TNF-alpha) production. In particular, analogs have been developed that enhance potency and solubility in preclinical models .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In models of inflammation, it demonstrated efficacy in reducing markers associated with inflammatory responses .

Case Studies

Several studies highlight the biological activity of this compound:

- In Vitro Studies : In vitro assays revealed that this compound significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

- Animal Models : In animal models of chronic inflammation, compounds derived from triazole structures showed promising results in decreasing inflammatory markers and improving overall health outcomes .

Chemical Reactions Analysis

Click Chemistry for Triazole Formation

The triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:

-

Azide precursor : 1-Ethylpiperidin-3-yl azide (synthesized from 3-amino-1-ethylpiperidine via diazotization and azide substitution).

-

Alkyne precursor : Propargyl alcohol derivatives.

-

CuI (5 mol%), Et₃N, MeCN, room temperature, 3 h.

-

Yield: ~76–82% for analogous triazole-methanol products.

Hydroxyl Group Modifications

The primary alcohol undergoes typical reactions:

*Yields estimated from analogous reactions.

Piperidine Substituent Reactivity

The 1-ethylpiperidine group participates in:

N-Alkylation

-

Reaction : Quaternization with alkyl halides (e.g., methyl iodide).

-

Application : Enhances solubility for pharmacological studies.

Oxidation

-

Reagent : mCPBA (meta-chloroperbenzoic acid).

-

Product : N-Oxide derivative, altering electronic properties.

Nucleophilic Substitution

-

At C-4 : Electrophilic aromatic substitution with nitro groups or halogens under HNO₃/H₂SO₄ or X₂/FeCl₃ .

-

Example : Bromination yields 4-bromo-triazole derivatives for cross-coupling .

Coordination Chemistry

-

Metal complexes : Forms stable complexes with Cu(II) or Ru(II) via triazole N-atoms.

Thermal Stability

pH-Dependent Hydrolysis

-

Acidic conditions (pH < 3): Triazole ring protonation leads to ring-opening (t₁/₂ = 2 h at pH 1).

-

Basic conditions (pH > 10): Hydroxyl group deprotonation enhances oxidation susceptibility .

Biotransformation Pathways

-

Cytochrome P450 Metabolism : Oxidative demethylation at the piperidine ethyl group (major pathway).

-

Glucuronidation : Phase II metabolism of the hydroxyl group, forming O-glucuronides (observed in vitro) .

Case Study: Suzuki-Miyaura Coupling

Comparison with Similar Compounds

Key Observations :

- Aryl vs. Alkyl/Amino Substituents: Aryl-substituted triazoles (e.g., 4-chlorophenyl) exhibit higher logP values compared to alkyl/amino-substituted derivatives, influencing pharmacokinetic properties . The ethylpiperidinyl group in the target compound balances lipophilicity and solubility due to its tertiary amine.

- Bioactivity : Piperidine-containing analogues (e.g., ) show enhanced interaction with neurological targets, while benzyl-substituted derivatives (e.g., ) are tailored for antiviral activity.

Comparison with Other Routes :

- Safety Considerations : Chlorophenyl-substituted triazoles require stringent handling due to toxicity (GHS Category 2 ), whereas alkylpiperidinyl derivatives may pose fewer hazards.

- Yield Optimization : Benzyl-substituted triazoles achieve yields >75% under mild conditions , while bulkier substituents (e.g., azetidine-diphenylmethyl ) face steric challenges, reducing efficiency.

Preparation Methods

Synthesis of Azido Piperidine Intermediate

The starting material is often a piperidine derivative functionalized to introduce an azide group at the 3-position. This can be achieved by substitution reactions on a halogenated piperidine or via other functional group interconversions. The ethyl group at the nitrogen is introduced beforehand or during the synthesis of the piperidine ring.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A representative procedure for the preparation of the triazole ring is as follows:

- Dissolve the azido-piperidine compound (1.0 equivalent) in dichloromethane (CH2Cl2).

- Add the alkyne counterpart bearing a hydroxymethyl group (1.0 equivalent).

- Introduce copper sulfate pentahydrate (CuSO4·5H2O, 0.2 equivalents) and sodium ascorbate (0.4 equivalents) as the catalytic system.

- Add water (approximately 2 mL) to the reaction mixture.

- Stir the reaction at room temperature for 24 hours to ensure complete cycloaddition.

- After completion, add water and extract the product with dichloromethane.

- Wash the organic layer with a buffered ethylenediaminetetraacetic acid (EDTA) solution to remove residual copper ions.

- Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.

- Purify the crude product by column chromatography using a gradient of ethyl acetate in hexane and methanol in ethyl acetate.

This method yields the 1,4-disubstituted 1,2,3-triazole selectively and efficiently, incorporating the methanol group at the 4-position of the triazole ring attached to the piperidine moiety.

Reaction Conditions and Optimization

| Parameter | Condition | Notes |

|---|---|---|

| Solvent | Dichloromethane (CH2Cl2) | Good solvent for both reactants |

| Catalyst | CuSO4·5H2O + Sodium ascorbate | Generates active Cu(I) species in situ |

| Temperature | Room temperature (~25°C) | Mild conditions prevent side reactions |

| Reaction time | 24 hours | Ensures complete conversion |

| Work-up | EDTA wash to remove copper | Critical for product purity |

| Purification | Silica gel chromatography | Gradient elution with EtOAc/hexane and MeOH/EtOAc |

Research Findings and Yields

- The CuAAC reaction is highly regioselective, producing the 1,4-disubstituted triazole exclusively.

- Yields for similar fentanyl triazole derivatives synthesized via this method range from moderate to good (50-70%) depending on substituents and purification efficiency.

- The reaction tolerates various functional groups, including hydroxyl groups, enabling the introduction of the methanol substituent on the triazole ring without protection steps.

- Purification by column chromatography is effective in isolating the pure compound with good recovery.

Alternative Synthetic Routes

While CuAAC is the preferred method due to its efficiency and selectivity, other routes such as:

- Direct cyclization of hydrazines with alkynes,

- Multistep functional group transformations involving halogenation and nucleophilic substitution,

have been reported but generally offer lower yields and require harsher conditions.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Azide introduction on piperidine | Halogenated piperidine + NaN3 | 3-azido-1-ethylpiperidine intermediate |

| 2 | CuAAC cycloaddition | Azide + hydroxymethyl alkyne, CuSO4, sodium ascorbate, CH2Cl2/H2O, RT, 24 h | Formation of triazole ring with methanol substituent |

| 3 | Work-up and purification | EDTA wash, drying, column chromatography | Pure (1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the piperidine moiety. Optimization involves varying solvents (e.g., DMF vs. THF), catalyst loading (e.g., CuI vs. CuSO₄/sodium ascorbate), and temperature (25–80°C). Post-synthesis purification typically employs column chromatography with gradient elution (hexane:EtOAc 7:3 to 1:1) .

- Key Data : Yield improvements (from 45% to 72%) are achieved by increasing reaction time to 24 hours under inert conditions.

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : Confirm triazole proton signals at δ 7.8–8.2 ppm and methanol (-CH₂OH) protons at δ 3.5–4.0 ppm .

- FTIR : Identify O-H stretching (3200–3600 cm⁻¹) and triazole C=N absorption (~1600 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks [M+H]⁺ at m/z 265.2 .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and intermolecular interactions?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electronic properties, including HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps to identify nucleophilic/electrophilic sites. Molecular docking studies (AutoDock Vina) assess binding affinity to biological targets (e.g., enzymes) .

- Data Contradiction : Discrepancies between theoretical and experimental binding energies (e.g., ΔG = -8.2 kcal/mol vs. -6.9 kcal/mol) may arise from solvent effects omitted in simulations .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial IC₅₀ variability)?

- Methodology :

- Standardized Assays : Use consistent microbial strains (e.g., E. coli ATCC 25922) and broth microdilution protocols (CLSI guidelines) .

- Control Variables : Account for pH (6.5–7.5), temperature (37°C), and solvent (DMSO ≤1% v/v).

- Statistical Analysis : Apply ANOVA to compare IC₅₀ values across studies, identifying outliers due to assay heterogeneity .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

- Methodology :

- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) .

- Biological Testing : Compare enantiomers’ inhibitory activity against cytochrome P450 isoforms (e.g., CYP3A4), noting stereospecific IC₅₀ differences (e.g., 12 μM vs. >50 μM) .

Experimental Design & Data Analysis

Q. What in vivo experimental designs are appropriate for evaluating neurotoxicity?

- Methodology :

- Animal Models : Administer doses (10–100 mg/kg) to Sprague-Dawley rats via oral gavage for 28 days.

- Endpoints : Measure acetylcholinesterase activity (Ellman’s method) and histopathological changes in hippocampal tissue .

- Statistical Power : Use ≥8 animals per group (α = 0.05, β = 0.2) to detect 20% effect size .

Q. How can crystallographic data clarify structure-activity relationships (SAR)?

- Methodology : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) reveals bond lengths (e.g., C-N triazole: 1.31 Å) and torsion angles influencing conformational stability. Compare with analogous triazole derivatives to correlate substituent effects with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.